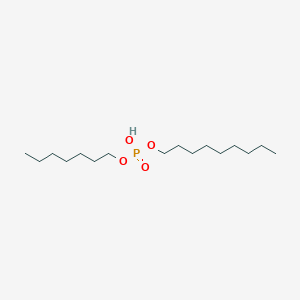

Heptyl nonyl hydrogen phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

68186-45-8 |

|---|---|

Molekularformel |

C18H43O6P |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

decan-1-ol;octan-1-ol;phosphoric acid |

InChI |

InChI=1S/C10H22O.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11;1-2-3-4-5-6-7-8-9;1-5(2,3)4/h11H,2-10H2,1H3;9H,2-8H2,1H3;(H3,1,2,3,4) |

InChI-Schlüssel |

YKZVGWYYZZHSAS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOP(=O)(O)OCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCO.CCCCCCCCO.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alcohol Esterification with Phosphorus Oxychloride

This method involves reacting heptanol and nonanol with phosphorus oxychloride (POCl₃) under inert conditions. A typical procedure includes:

- Molar ratio : 1:2:1 (POCl₃ : heptanol : nonanol)

- Temperature : 70–95°C during reagent addition, followed by 120–130°C for 5 hours

- Catalyst : None required; reaction proceeds via nucleophilic substitution

- Drying of alcohols via azeotropic distillation with xylene.

- Gradual addition of POCl₃ to prevent lump formation.

- Post-reaction neutralization and purification via ion exchange.

Outcome :

- Conversion rates exceed 97% when 0.1–0.8% water is added pre-reaction.

- Unreacted alcohol content drops from 9.38% (anhydrous) to 2.5% (with 0.6% H₂O).

| Additive (% H₂O) | Unreacted Alcohol (%) | Conversion Efficiency (%) |

|---|---|---|

| 0 | 9.38 | 90.62 |

| 0.6 | 2.50 | 97.50 |

TBA-Activated Phosphate Conversion

This redox-neutral approach utilizes tetrabutylammonium (TBA) salts to enhance phosphate reactivity:

- Dissolve phosphate source in dichloromethane with [TBA][PO₂Cl₂].

- React with organolithium reagents (e.g., alkyne/aryl lithium) at −78°C.

- Acidify using cation exchange resin to yield final product.

- Achieves P–C bond formation for hypophosphorous acid derivatives.

- Enables synthesis of fluorescent compounds (e.g., IV-7 ).

- TBA cations facilitate ion-pairing and hydrogen bonding, reducing energy barriers.

- Solubility of phosphate intermediates determines reaction efficiency.

Industrial Phosphorus Pentoxide Method

Large-scale production employs P₄O₁₀ due to cost-effectiveness:

- Catalyst : 0.1–0.8% H₂O or H₂SO₄.

- Temperature : 90–200°C under atmospheric pressure.

- Molar ratio : 1:2–3 (P₄O₁₀ : mixed alcohols).

Mechanism :

P₄O₁₀ reacts sequentially with alcohols:

$$

\text{P}4\text{O}{10} + 3\text{ROH} \rightarrow \text{ROPO(OH)}2 + \text{H}3\text{PO}4 \quad \text{(Step 1)}

$$

$$

\text{ROPO(OH)}2 + \text{R'OH} \rightarrow \text{ROPO(OH)(OR')} \quad \text{(Step 2)}

$$

- Distillation removes excess alcohols and phosphoric acid.

- Ion exchange chromatography isolates monoesters.

Hemiketal Intermediate Approach

Developed for fluorinated analogs, this method adapts to hydrocarbon chains:

Process :

- Synthesize hemiketal intermediates via alcohol-ketone condensation.

- Convert hemiketals to sodium salts using NaH.

- Phosphorylate with POCl₃ or POC₁₃.

- Low conversion rates (21% for amyl derivatives) due to steric hindrance.

- Competing esterification necessitates precise stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Factor |

|---|---|---|---|---|

| POCl₃ Esterification | 97.5 | 95–98 | Industrial | Moderate |

| TBA-Activated | 85–90 | 99+ | Lab-scale | High |

| P₄O₁₀ Catalyzed | 95 | 90–93 | Industrial | Low |

| Hemiketal Phosphorylation | 21 | 80–85 | Lab-scale | Very High |

Analyse Chemischer Reaktionen

Types of Reactions: Heptyl nonyl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphate ester into its corresponding alcohols and phosphorous acid.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Heptyl alcohol, nonyl alcohol, and phosphorous acid.

Substitution: Various substituted phosphate esters.

Wissenschaftliche Forschungsanwendungen

Heptyl nonyl hydrogen phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential role in biological systems, particularly in the context of phosphorylation processes.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Heptyl nonyl hydrogen phosphate is used in the production of surfactants, lubricants, and plasticizers.

Wirkmechanismus

The mechanism of action of heptyl nonyl hydrogen phosphate involves its interaction with molecular targets through phosphorylation. The phosphate group can transfer to various substrates, modifying their chemical properties and biological activities. This process is crucial in cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

The following sections compare heptyl nonyl hydrogen phosphate with structurally related alkyl phosphates, phosphites, and derivatives, focusing on physicochemical properties, functional performance, and toxicity.

Structural and Physicochemical Properties

*Estimated based on analogous compounds.

Key Observations :

- Chain Length Impact: Longer alkyl chains (e.g., C9-15) enhance hydrophobicity and surfactant stability but reduce water solubility. Heptyl nonyl hydrogen phosphate balances moderate hydrophobicity with lubricity, making it suitable for mold release .

- Phosphorus Content: Phosphorus content correlates with flame-retardant efficacy. Heptyl nonyl hydrogen phosphate likely has a higher phosphorus percentage (~10-12%) than longer-chain derivatives (e.g., C20-22 alkyl phosphates at ~6-8%), enhancing its utility in fire-resistant formulations .

Functional Performance

- Flame Retardancy: Compounds with shorter alkyl chains (e.g., heptyl) exhibit higher Limiting Oxygen Index (LOI) values compared to nonyl, decyl, or tetradecyl derivatives, indicating superior flame retardancy. This is attributed to optimized phosphorus release during combustion .

- Surfactant Efficiency: Nonylphenol ethoxylate phosphates (e.g., NONYL NONOXYNOL-7 PHOSPHATE) outperform heptyl nonyl hydrogen phosphate in emulsification due to ethoxylate groups enhancing water solubility. However, nonylphenol derivatives face regulatory restrictions due to environmental persistence .

Q & A

Basic: What are the established synthetic routes for heptyl nonyl hydrogen phosphate, and how do reaction conditions influence yield?

Answer:

Heptyl nonyl hydrogen phosphate is typically synthesized via esterification of phosphoric acid with heptyl and nonyl alcohols. Key variables include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) are standard, but milder catalysts like ionic liquids may reduce side reactions (e.g., oxidation of alkyl chains) .

- Temperature control : Elevated temperatures (~100–120°C) accelerate esterification but risk thermal degradation of branched alkyl groups. Lower temperatures (60–80°C) with prolonged reaction times (~24–48 hrs) improve selectivity .

- Purification : Liquid-liquid extraction (e.g., using ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted alcohols and phosphoric acid residues .

Basic: Which analytical techniques are critical for characterizing heptyl nonyl hydrogen phosphate, and how are structural ambiguities resolved?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm esterification success. For example, ³¹P NMR peaks near 0–1 ppm indicate phosphate ester formation, while free phosphate groups appear at ~3–5 ppm .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) distinguishes molecular ion peaks (e.g., [M-H]⁻ at m/z ~353 for C₁₆H₃₅O₄P⁻) from fragmentation products .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C alkyl ester) confirm functional groups. Discrepancies in alkyl chain length can be resolved via comparative analysis with reference spectra .

Advanced: How do structural variations in alkyl chain length (heptyl vs. nonyl) affect the compound’s surfactant properties and membrane interactions?

Answer:

The heptyl (C₇) and nonyl (C₉) chains confer amphiphilicity, critical for:

- Critical Micelle Concentration (CMC) : Longer nonyl chains lower CMC (e.g., ~0.1 mM vs. 0.5 mM for C₇), enhancing micelle stability in aqueous solutions. This is quantified via surface tension measurements .

- Membrane fluidity modulation : Differential scanning calorimetry (DSC) shows that C₉ chains integrate more effectively into lipid bilayers, reducing phase transition temperatures (ΔT ~2–4°C) compared to C₇. This is attributed to increased hydrophobic interactions .

- Cytotoxicity : Shorter chains (C₇) exhibit higher cytotoxicity (e.g., 65% cell viability at 10 µM) compared to C₉ (96% viability), likely due to enhanced membrane disruption .

Advanced: What experimental strategies address contradictions in reported bioactivity data for phosphate esters like heptyl nonyl hydrogen phosphate?

Answer:

Contradictions often arise from:

- Solvent effects : Bioactivity assays using DMSO vs. aqueous buffers yield divergent results due to solubility differences. Standardize solvent systems (e.g., ≤0.1% DMSO in PBS) and validate via parallel controls .

- Purity thresholds : Trace alcohol residues (from synthesis) can confound enzyme inhibition assays. Validate purity via HPLC (≥95%) and include blank runs to exclude solvent interference .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare bioactivity across chain lengths. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Advanced: How can computational modeling predict the role of heptyl nonyl hydrogen phosphate in polymer stabilization, and what experimental validation is required?

Answer:

- Molecular Dynamics (MD) simulations : Model interactions between the phosphate ester and polymer matrices (e.g., polyesters). Key parameters include binding energy (ΔG ~-5 to -10 kcal/mol) and hydrogen-bonding patterns with carbonyl groups .

- Thermogravimetric Analysis (TGA) : Experimental validation requires comparing decomposition temperatures (Td) of stabilized vs. unstabilized polymers. A ΔTd ≥20°C confirms stabilization efficacy .

- Accelerated aging tests : Expose polymers to UV light (e.g., 365 nm, 500 hrs) and quantify degradation via gel permeation chromatography (GPC). Reduced polydispersity (PDI <1.5) indicates effective stabilization .

Basic: What are the standard protocols for quantifying heptyl nonyl hydrogen phosphate in complex matrices (e.g., biological fluids)?

Answer:

- Sample preparation : Deproteinize serum/buffer samples with acetonitrile (1:2 v/v), centrifuge (10,000 ×g, 10 min), and filter (0.22 µm PTFE) .

- Chromatography : Use reverse-phase HPLC (C18 column, 250 ×4.6 mm) with a mobile phase of 70:30 methanol/10 mM ammonium acetate (pH 5.0). Retention time ~8–10 min .

- Detection : UV-Vis at 210 nm (phosphate ester absorbance) or tandem MS (MRM transition m/z 353→79 for quantification) .

Advanced: How does stereochemistry influence the reactivity of heptyl nonyl hydrogen phosphate in catalytic systems?

Answer:

- Chiral centers : If present (e.g., from branched alkyl chains), enantiomers exhibit divergent catalytic activity. Resolve via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) .

- Kinetic studies : Compare reaction rates (kcat) of racemic vs. enantiopure forms in ester hydrolysis. A 2–3 fold difference in kcat suggests stereochemical influence .

- X-ray crystallography : Resolve enzyme-phosphate complexes (e.g., alkaline phosphatase) to identify stereospecific binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.